Avizafone-d5 (dihydrobromide)

Catalog No.
S12900855
CAS No.
M.F
C23H30Br2ClN3O3
M. Wt
596.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avizafone-d5 (dihydrobromide)

Product Name

Avizafone-d5 (dihydrobromide)

IUPAC Name

(2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide;dihydrobromide

Molecular Formula

C23H30Br2ClN3O3

Molecular Weight

596.8 g/mol

InChI

InChI=1S/C23H28ClN3O3.2BrH/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16;;/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30);2*1H/t15?,20-;;/m0../s1/i2D,3D,4D,7D,8D;;

InChI Key

OQLAZHRDVBUAGX-WVONXZJFSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N.Br.Br

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H].Br.Br

Avizafone-d5 (dihydrobromide) is a deuterium-labeled version of Avizafone, which is a water-soluble prodrug of the benzodiazepine derivative diazepam. The chemical formula for Avizafone-d5 is C22H27ClN4O3C_{22}H_{27}ClN_{4}O_{3}, with a molar mass of approximately 430.93 g·mol1^{-1} . This compound is specifically designed to enhance the pharmacokinetic properties of diazepam, making it suitable for intramuscular administration, particularly in emergency medical situations such as organophosphate poisoning .

Avizafone-d5 undergoes hydrolysis in the body, primarily facilitated by enzymes such as aminopeptidases, converting it into diazepam and lysine. This conversion occurs rapidly, with a half-life ranging from 2.7 to 4.2 minutes in various species including humans and monkeys . The biochemical pathway involves the cleavage of the prodrug to release the active drug, thereby providing therapeutic effects similar to those of diazepam.

As a prodrug, Avizafone-d5 exhibits no direct biological activity until it is metabolized into diazepam. Once converted, it shares the pharmacological effects of diazepam, which include anxiolytic, anticonvulsant, muscle relaxant, and sedative properties . Studies have shown that Avizafone-d5 can achieve higher peak concentrations of diazepam in the bloodstream compared to direct injections of diazepam, indicating its potential for improved bioavailability .

The synthesis of Avizafone-d5 involves several steps typical for creating deuterated compounds. Although specific detailed synthetic routes are not extensively documented in the available literature, it generally includes:

  • Preparation of Starting Materials: Sourcing deuterated precursors.
  • Chemical Modifications: Utilizing standard organic synthesis techniques to introduce deuterium into the molecular structure.
  • Purification: Employing chromatographic techniques to isolate and purify the final product.

The incorporation of deuterium enhances the stability and tracking of the compound in biological studies .

Avizafone-d5 has applications primarily in pharmacological research and development. Its use as a stable isotope allows researchers to study drug metabolism and pharmacokinetics more accurately. Specifically, it is utilized in:

  • Pharmacokinetic Studies: Understanding how drugs behave in biological systems.
  • Toxicology Research: Evaluating antidotal effects against nerve agents.
  • Clinical Trials: Investigating new therapeutic protocols involving benzodiazepines.

Research indicates that Avizafone-d5 can interact with other medications when administered concurrently. Notably, studies have examined its combination with atropine and pralidoxime, showing no significant alteration in the pharmacokinetics of these drugs when used alongside Avizafone-d5 . This suggests that it may be safely co-administered without adverse interactions.

Avizafone-d5 shares similarities with several other benzodiazepine derivatives and prodrugs. Here are some compounds for comparison:

Compound NameStructure TypeUnique Features
DiazepamBenzodiazepineDirectly active; longer half-life
LorazepamBenzodiazepineShorter duration; less lipophilic
ClonazepamBenzodiazepinePotent anticonvulsant; longer half-life
MidazolamBenzodiazepineRapid onset; used for sedation
FlumazenilBenzodiazepineAntagonist; reverses effects of benzodiazepines

Uniqueness of Avizafone-d5

Avizafone-d5's unique aspect lies in its status as a prodrug designed specifically for rapid conversion into an active form (diazepam), which allows for faster therapeutic action compared to traditional benzodiazepines. Its deuterated form also aids in tracing and understanding metabolic pathways more effectively than non-labeled compounds.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

596.06358 g/mol

Monoisotopic Mass

594.06563 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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